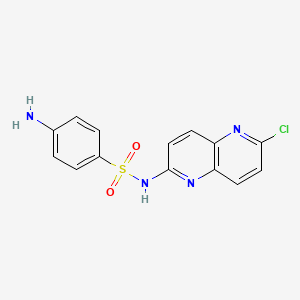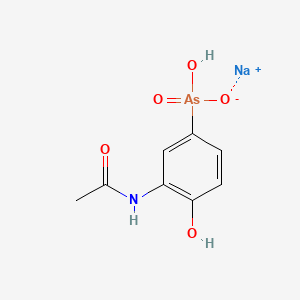
Acetarsol sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetarsol sodium involves the reaction of 4-hydroxyacetanilide with arsenic acid. The reaction typically occurs under acidic conditions, leading to the formation of (3-Acetamido-4-hydroxyphenyl)arsonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Acetarsol sodium undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form arsine derivatives.
Substitution: The hydroxyl and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Arsine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Acetarsol sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its effects on protozoan and helminth infections.
Medicine: Historically used to treat infections such as syphilis, amoebiasis, and trypanosomiasis.
Industry: Utilized in the production of other pharmaceuticals and as a research chemical.
Mechanism of Action
The exact mechanism of action of acetarsol sodium is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in the infective microorganism, forming lethal arsenic-sulfur bonds. This binding impairs the function of essential proteins, ultimately leading to the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
Arsthinol: Another arsenical compound with similar antiprotozoal properties.
Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic but has a different structure and mechanism of action.
Carbarsone: An arsenical compound used to treat amoebiasis.
Uniqueness
Acetarsol sodium is unique due to its specific structure, which allows it to form stable arsenic-sulfur bonds with proteins in microorganisms. This property makes it particularly effective against certain protozoan and helminth infections .
Properties
CAS No. |
5892-48-8 |
|---|---|
Molecular Formula |
C8H9AsNNaO5 |
Molecular Weight |
297.07 g/mol |
IUPAC Name |
sodium;(3-acetamido-4-hydroxyphenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO5.Na/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);/q;+1/p-1 |
InChI Key |
UYQUMYMLNDDPIP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)[O-])O.[Na+] |
Related CAS |
97-44-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
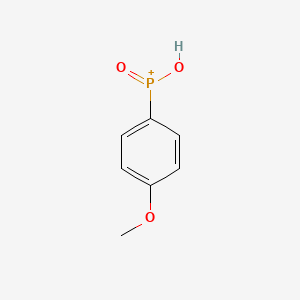

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)

![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
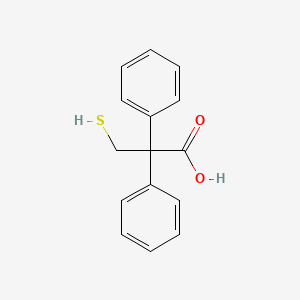
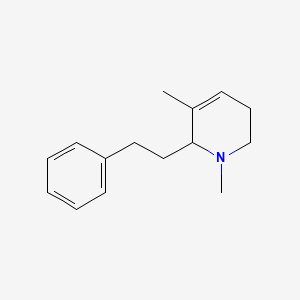

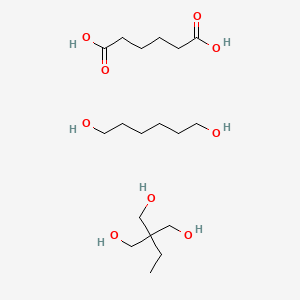
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)
